molecular formula C19H18ClN3O2 B7560660 N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide

N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide

Cat. No. B7560660
M. Wt: 355.8 g/mol
InChI Key: ZFUSJJRATWJXAU-UHFFFAOYSA-N
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Description

N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide, also known as CPP-ACP, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce bacterial growth. This compound has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins in the body. This allows researchers to study the effects of these enzymes and proteins on various biological processes. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, and has potential applications in the treatment of neurodegenerative disorders. While there are limitations to its use in lab experiments, further research is needed to fully understand the potential of this compound in various fields of scientific research.

Synthesis Methods

N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzylamine with 1-(4-methoxyphenyl)ethanone to form the intermediate product, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This intermediate product is then reacted with hydrazine hydrate to form the final product, this compound.

Scientific Research Applications

N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13-10-18(22-23(13)16-5-3-4-15(20)12-16)21-19(24)11-14-6-8-17(25-2)9-7-14/h3-10,12H,11H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUSJJRATWJXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=CC=C2)Cl)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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